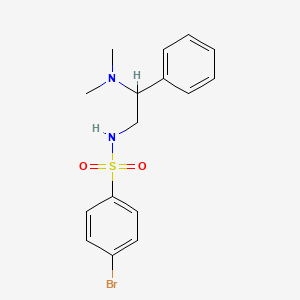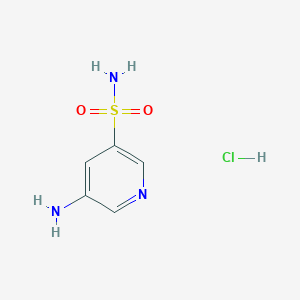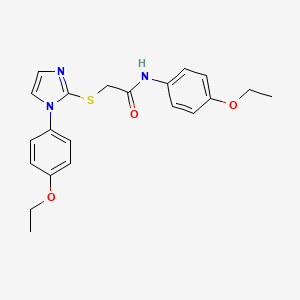![molecular formula C12H11ClN2O2S B2959592 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone CAS No. 2034553-69-8](/img/structure/B2959592.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone is a complex organic compound, characterized by its unique structure that combines a thienopyridine and an isoxazole moiety
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the preparation of key intermediates.
One possible route involves the reaction of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with 5-methylisoxazole-4-carboxylic acid under appropriate conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired methanone linkage.
Industrial Production Methods:
In an industrial setting, the production might involve optimizing reaction parameters like temperature, solvent choice, and catalyst concentration to enhance yield and purity.
Large-scale production could involve continuous flow synthesis techniques to improve efficiency and scalability.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, possibly using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can occur, potentially using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Substitution reactions could involve nucleophilic or electrophilic substitution, depending on the reactive sites within the molecule.
Common Reagents and Conditions:
The choice of reagents varies based on the specific reaction type; for example, oxidation may use strong oxidizing agents, while reduction might require hydrides or hydrogenation conditions.
Major Products Formed:
The primary products depend on the specific reactions, such as oxidized derivatives, reduced analogs, or substituted compounds.
Chemistry:
As a building block in organic synthesis, this compound can be used to construct more complex molecules with potential pharmaceutical relevance.
Biology and Medicine:
Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development, particularly in targeting certain enzymes or receptors.
Industry:
It may serve as an intermediate in the production of agrochemicals, polymers, or other industrially relevant materials.
Mecanismo De Acción
The exact mechanism of action depends on the context of its application. In a medicinal chemistry setting, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features.
Potential pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison:
Compared to other thienopyridine or isoxazole derivatives, this compound's combination of both moieties in one structure offers unique reactivity and potential bioactivity that might not be observed in simpler analogs.
Comparación Con Compuestos Similares
Similar compounds include other thienopyridines or isoxazoles with variations in their substituent groups, which can offer a spectrum of reactivity and biological activity. Examples include 2-chlorothieno[3,2-c]pyridine and 5-methylisoxazole derivatives.
The world of organic chemistry is as complex as it is fascinating, and exploring compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone offers just a glimpse into its intricate beauty. If this deep dive sparks any further curiosity or specific questions, I'm here to delve even deeper!
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-9(5-14-17-7)12(16)15-3-2-10-8(6-15)4-11(13)18-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVYUCMDGGLXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)



![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
![N-(2,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2959517.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/new.no-structure.jpg)
![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2959530.png)
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
